molecular formula C23H27N3O4 B1220829 Benexate CAS No. 78718-52-2

Benexate

Cat. No. B1220829
CAS RN: 78718-52-2
M. Wt: 409.5 g/mol
InChI Key: IAXUQWSLRKIRFR-UHFFFAOYSA-N
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Description

Benexate (BEX) is an anti-ulcer agent used in the treatment of acid-related disorders . It is unique in its inability to form salts that are both non-bitter and soluble .


Synthesis Analysis

Benexate hydrochloride betadex (BHB) modulates nitric oxide synthesis and cytokine expression in gastric ulcers . In the gastric mucosa, BHB promotes prostaglandin synthesis, inhibits acid secretion, and increases mucosal blood flow . The effects of BHB are proposed to be mediated by nitric oxide (NO), through inhibition of cyclooxygenases (COXs) and inflammatory cytokines .


Chemical Reactions Analysis

To improve the solubility of Benexate, a crystal engineering approach was proposed with the formation of novel salts using an artificial sweetener as a salt co-former . This was also expected to address the bitter taste of the drug . The preparation and evaluation of the physicochemical properties of the novel salts benexate saccharinate monohydrate and benexate cyclamate were reported .


Physical And Chemical Properties Analysis

Benexate is unique in its inability to form salts that are both non-bitter and soluble . The novel salts of Benexate showed higher solubility and faster dissolution profiles that were associated with the occurrence of local layered-like structures . They also showed better moisture uptake profiles and were classified as non-hygroscopic materials .

Mechanism of Action

Target of Action

Benexate, also known as Benexate Hydrochloride Betadex (BHB), is an anti-ulcer agent used in the treatment of acid-related disorders . The primary targets of Benexate are the prostaglandin synthesis pathways, protein secretion mechanisms, and blood flow stimulation processes in the gastrointestinal tract .

Mode of Action

Benexate interacts with its targets by promoting prostaglandin synthesis and protein secretion, and stimulating blood flow in the gastrointestinal tract . This interaction results in an increase in gastric prostaglandin E2 levels, which is associated with protection against gastric mucosal lesions . Furthermore, Benexate has been found to modulate nitric oxide synthesis and cytokine expression in gastric ulcers .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of prostaglandins, a group of physiologically active lipid compounds. Prostaglandins play a key role in inflammation, fever, and pain mechanisms, and their synthesis is promoted by Benexate . The drug also influences protein secretion and blood flow in the gastrointestinal tract, contributing to its anti-ulcer effects .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Benexate’s action include an increase in prostaglandin levels and protein secretion, stimulation of blood flow in the gastrointestinal tract, and modulation of nitric oxide synthesis and cytokine expression . These effects contribute to the drug’s anti-ulcer properties, aiding in the treatment of gastric ulcers .

Safety and Hazards

The safety data sheet for Benexate Hydrochloride advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The formation of novel salts using an artificial sweetener as a salt co-former has expedited the development of sweet pharmaceutical salts of Benexate with improved performances . This approach could be a promising future direction for improving the solubility and taste of Benexate .

properties

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUQWSLRKIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868488
Record name Benexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benexate

CAS RN

78718-52-2
Record name Benexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENEXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Benexate hydrochloride betadex (BHB) in treating gastric ulcers?

A1: BHB exerts its anti-ulcer effect through a multifaceted approach. Studies suggest that BHB increases the production of prostaglandin E2 (PGE2) in gastric tissues [, ]. PGE2 is known to play a protective role in the gastric mucosa. Additionally, BHB demonstrates nitric oxide (NO)-associated vasorelaxing effects, primarily through the activation of endothelial nitric oxide synthase (eNOS) []. This vasodilation may contribute to improved blood flow and healing in ulcerated areas. Furthermore, BHB exhibits anti-inflammatory properties, evidenced by its ability to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) [].

Q2: Are there alternative methods to improve the solubility and dissolution of Benexate besides forming an inclusion complex with beta-cyclodextrin?

A3: Yes, researchers have explored salt formation as an alternative strategy to improve Benexate's physicochemical properties []. Novel salts like Benexate saccharinate monohydrate and Benexate cyclamate have demonstrated enhanced solubility and faster dissolution profiles compared to the parent drug [].

Q3: Does Benexate hydrochloride betadex interfere with the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs)?

A4: Research suggests that BHB exerts its gastroprotective effects without compromising the anti-inflammatory efficacy of NSAIDs []. While BHB can increase PGE2 levels in the stomach, it does not interfere with the NSAID-induced decrease of prostaglandins in inflammatory exudates []. This selective action makes it a suitable anti-ulcer agent for use alongside NSAID therapy.

Q4: How can the presence of Helicobacter pylori infection be monitored in patients with gastroduodenal diseases?

A6: Tissue IgA antibody testing has shown promise as a method for monitoring H. pylori infection []. This approach offers advantages over serum IgG antibody testing, as tissue IgA antibodies are indicative of local immunity and have a shorter half-life, making them more sensitive to changes in infection status post-treatment [].

Q5: What preclinical models are used to evaluate the anti-ulcer activity of Benexate and other similar drugs?

A7: Several experimental animal models are employed to assess anti-ulcer activity. These include models inducing ulcers through stress, indomethacin, acetic acid, ethanol, and aspirin administration []. Each model mimics different pathological aspects of ulcer formation, providing a comprehensive evaluation of the drug's efficacy.

Q6: Are there any known safety concerns associated with long-term use of Benexate hydrochloride betadex?

A8: While generally considered safe and well-tolerated, clinical trials have reported mild side effects like constipation, skin rash, and liver function abnormalities in a small percentage of patients []. Further research is necessary to understand the long-term safety profile of BHB comprehensively.

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